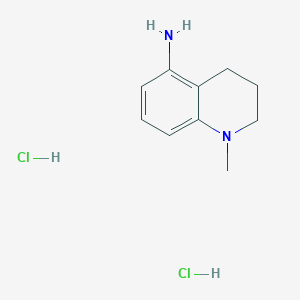

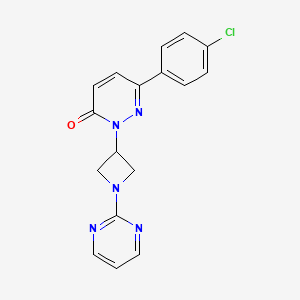

1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest due to their pharmacological significance. In the first paper, a series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were synthesized and evaluated for their ability to inhibit cAMP hydrolysis and platelet aggregation. The synthesis involved the introduction of various substituents to the quinoline structure, which affected the inhibitory activity. Methylation at N-1 or N-3 produced weaker inhibitors, suggesting that the position of methylation in quinoline derivatives is crucial for their biological activity .

Molecular Structure Analysis

The molecular structure of quinoline derivatives plays a significant role in their biological function. The paper indicates that the introduction of alkyl, alkoxy, or halogen substituents at specific positions on the quinoline ring can enhance the inhibitory activity of the compounds. This implies that the molecular structure, including the position and type of substituents, is critical for the pharmacological properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives can lead to different biological activities. For instance, the alkylation and acylation reactions of aminocarbostyrils, which are quinolin-2(1H)-one analogs, were investigated in the second paper. These reactions are important for modifying the chemical structure and, consequently, the biological activity of the compounds. Some of the synthesized quinolin-2(1H)-one analogs exhibited antiallergic activity, demonstrating the potential of chemical modifications to yield therapeutically relevant compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride are not directly discussed in the provided papers, the properties of related quinoline derivatives can be inferred. Quinoline derivatives typically have varied solubility, stability, and reactivity depending on their substituents and functional groups. These properties are essential for their biological activity and pharmacokinetics. The synthesis and modification of quinoline derivatives, as described in the papers, are likely to influence these physical and chemical properties, which in turn can affect their efficacy and safety as therapeutic agents .

科学的研究の応用

Antioxidant and Photostabilizer Applications

Research into quinolinic aminoxyls, structurally similar to 1-methyl-3,4-dihydro-2H-quinolin-5-amine, has highlighted their potential as antioxidants and photostabilizers in plastics and rubbers. Studies on hydrogen chloride treatment of these compounds have led to the formation of mono- and di-chlorinated amines, with implications for enhancing the stability and longevity of materials under oxidative stress (Cardellini et al., 1994).

Synthesis and Characterization of Derivatives

Further investigations have focused on synthesizing and characterizing various quinoline derivatives. For instance, the study by Saeed et al. (2014) explored the synthesis of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were thoroughly analyzed using spectroscopic techniques and elemental analyses, indicating a broad potential for chemical applications and material sciences (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antioxidants in Lubricating Grease

Another study delved into the synthesis of 4-Hydroxy Quinolinone Derivatives as antioxidants in lubricating grease. The research demonstrated that these synthesized compounds significantly impact the total acid number and oxygen pressure drop in lubricating greases, showcasing their efficacy as antioxidants and their role in improving the performance and durability of lubricants (Hussein, Ismail, & El-Adly, 2016).

Metal Sensing Properties

Remarkably, quinoline-based isomers have been synthesized to compare their fluorescence sensing properties for metal ions such as Al3+ and Zn2+. These studies have highlighted the potential of quinoline derivatives as chemosensors, offering a pathway to the development of new materials for detecting metal ions in various environments (Hazra et al., 2018).

Catalytic Applications

Research into the catalytic applications of quinoline derivatives has also been significant. For example, N-methylation of quinolines using CO2 and H2 catalyzed by Ru-triphos complexes represents a groundbreaking approach to synthesizing methyl-tetrahydroquinolines (MTHQs), highlighting the versatility of quinoline derivatives in catalysis and organic synthesis (He et al., 2017).

作用機序

The mechanism of action of quinoline derivatives can vary depending on their specific structure and the biological target. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

将来の方向性

The future directions in the research of quinoline derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and their potential applications in drug discovery . The specific future directions for “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” would depend on its unique properties and potential applications.

特性

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;;/h2,5-6H,3-4,7,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVUQPLFOPXPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C(C=CC=C21)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)

![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)

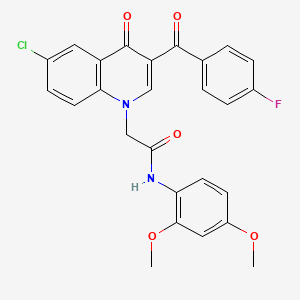

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)

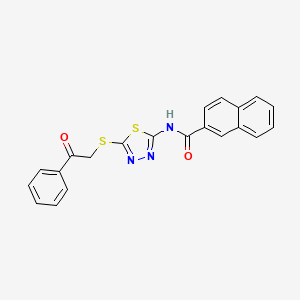

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)